Methyl 2-ethylidenepent-4-enoate
Description
Methyl 2-ethylidenepent-4-enoate is an α,β-unsaturated ester characterized by a conjugated double bond system (ethylidene group at position 2 and a pent-4-enoate backbone). This structure imparts unique reactivity, making it valuable in organic synthesis, particularly in Diels-Alder reactions, Michael additions, and polymer chemistry. The ester functionality enhances solubility in organic solvents, while the conjugated diene system allows for regioselective transformations.
Properties
CAS No. |
18330-27-3 |
|---|---|
Molecular Formula |
C8H12O2 |
Molecular Weight |
140.18 g/mol |
IUPAC Name |
methyl 2-ethylidenepent-4-enoate |
InChI |
InChI=1S/C8H12O2/c1-4-6-7(5-2)8(9)10-3/h4-5H,1,6H2,2-3H3 |
InChI Key |
OLPWKBJSAIOFSI-UHFFFAOYSA-N |
Canonical SMILES |
CC=C(CC=C)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-ethylidenepent-4-enoate can be synthesized through the esterification of 2-ethylidenepent-4-enoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound involves the continuous esterification process. This process includes the use of large-scale reactors where the acid and methanol are continuously fed, and the ester is continuously removed. The reaction conditions are optimized to achieve high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-ethylidenepent-4-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions to achieve substitution.
Major Products Formed
Oxidation: 2-ethylidenepent-4-enoic acid.
Reduction: 2-ethylidenepent-4-enol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Methyl 2-ethylidenepent-4-enoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism by which methyl 2-ethylidenepent-4-enoate exerts its effects involves its interaction with various molecular targets. For instance, in biological systems, it may interact with enzymes and proteins, leading to changes in their activity. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can further participate in biochemical pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Functional Group Variations
The following compounds share structural similarities with Methyl 2-ethylidenepent-4-enoate but differ in substituents or functional groups, leading to distinct chemical and physical properties:
Physical and Chemical Properties
| Property | This compound | Ethyl 2-cyanopent-4-enoate | Ethyl 3-methyl-4-oxopent-2-enoate | (2R)-2-Methylpent-4-enoic acid |
|---|---|---|---|---|
| Boiling Point | ~180–200°C (est.) | ~210–220°C (est.) | ~190–205°C (est.) | ~250°C (decomp.) |
| Solubility | High in THF, DCM | Moderate in polar solvents | High in acetone, ethyl acetate | Low in hydrocarbons, high in water |
| Electrophilicity | Moderate (α,β-unsaturated ester) | High (cyano group) | Moderate (ketone) | Low (carboxylic acid) |
| Stability | Air-sensitive (conjugated diene) | Stable under inert conditions | Sensitive to nucleophiles | Stable crystalline form |
Research Findings
- This compound Derivatives: The tert-butyl carbamate-substituted analog (compound 12) forms a 2:1 isomer ratio during synthesis, highlighting challenges in regiocontrol for functionalized derivatives .
- Ethyl 2-cyanopent-4-enoate: The cyano group enhances electrophilicity, enabling rapid nucleophilic additions (e.g., with amines or alcohols) for heterocycle synthesis .
- Ethyl 3-methyl-4-oxopent-2-enoate: The oxo group facilitates hydrogen bonding in crystalline phases, as observed in X-ray studies of similar ketone esters .
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